4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile
Overview
Description
4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile: is a chemical compound with the molecular formula C10H8N4 . It is a white solid that is slightly soluble in chloroform and methanol . This compound is an intermediate in the synthesis of various pharmaceuticals, including antineoplastic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 1H-1,2,4-triazole under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: 4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of triazole derivatives on biological systems. It serves as a building block for the synthesis of bioactive molecules .
Medicine: The compound is an intermediate in the synthesis of antineoplastic agents, which are used in cancer treatment. It is also used in the development of other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile is primarily related to its role as an intermediate in the synthesis of bioactive compounds. The triazole ring in the compound can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s activity .
Comparison with Similar Compounds
- 4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile
- 4-((1H-1,2,3-Triazol-4-yl)methyl)benzonitrile
- 4-((1H-1,2,4-Triazol-5-yl)methyl)benzonitrile
Uniqueness: 4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile is unique due to the position of the triazole ring, which influences its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs .
Biological Activity
4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile is a compound that belongs to the class of 1,2,4-triazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the triazole ring in this compound is crucial for its biological efficacy.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzonitrile moiety linked to a triazole ring. This structural arrangement is pivotal for its interaction with biological targets.
- Antimicrobial Activity : Compounds with a 1,2,4-triazole moiety have been shown to exhibit significant antimicrobial properties. They often act by inhibiting the synthesis of nucleic acids or disrupting cellular processes in bacteria and fungi .
- Anticancer Activity : The compound is known to inhibit aromatase activity, which is essential in estrogen biosynthesis. This mechanism is particularly relevant in treating hormone-dependent cancers such as breast cancer . Experimental studies indicate that triazole derivatives can induce cytotoxic effects on various tumor cell lines.
- Anti-inflammatory Effects : Research has demonstrated that certain triazole derivatives can modulate inflammatory responses by influencing cytokine release and reducing oxidative stress .
Biological Activity Overview
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various 1,2,4-triazole derivatives against bacterial strains including E. coli and Bacillus subtilis. The results indicated that compounds similar to this compound showed significant inhibition zones comparable to standard antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines. The compound's ability to inhibit aromatase has been linked to its effectiveness in reducing cell proliferation in hormone-sensitive cancers .
- Inflammatory Response Modulation : Research involving peripheral blood mononuclear cells (PBMCs) demonstrated that the compound could reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in inflammatory conditions .
Properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-ylmethyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-6-9-3-1-8(2-4-9)5-10-12-7-13-14-10/h1-4,7H,5H2,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEIWFHXOMZEJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC=NN2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920906 | |
Record name | 4-[(1H-1,2,4-Triazol-3-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112809-25-3 | |
Record name | 4-[(1H-1,2,4-Triazol-3-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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